molecular formula C13H17N3O3 B306708 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide

2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide

Cat. No. B306708
M. Wt: 263.29 g/mol
InChI Key: UBZUXZLUPAZDEY-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide, also known as HMAH, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Scientific Research Applications

2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria, while in vivo studies have demonstrated its anti-inflammatory effects in animal models.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 and iNOS enzymes, which are involved in inflammation. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its low solubility in water can make it difficult to work with in certain applications.

Future Directions

Future research on 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide could focus on its potential as a therapeutic agent for specific diseases, such as cancer and bacterial infections. Additionally, further studies could explore the underlying mechanisms of its anti-inflammatory effects and how they could be utilized in the development of new drugs. Finally, research could be done to improve the solubility of this compound in water, which would increase its potential for use in clinical settings.
In conclusion, this compound is a synthetic compound with potential as a therapeutic agent for a range of diseases. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. Further research is needed to fully understand its mechanism of action and potential for clinical use.

Synthesis Methods

2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide can be synthesized through a reaction between 4-(4-morpholinyl)benzaldehyde and 2-hydroxyacetohydrazide in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid with a melting point of 197-199°C.

properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C13H17N3O3/c17-10-13(18)15-14-9-11-1-3-12(4-2-11)16-5-7-19-8-6-16/h1-4,9,17H,5-8,10H2,(H,15,18)/b14-9+

InChI Key

UBZUXZLUPAZDEY-NTEUORMPSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=N/NC(=O)CO

SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC(=O)CO

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC(=O)CO

Origin of Product

United States

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